Indapamide hemihydrate

Catalog No.
S530602
CAS No.
180004-24-4
M.F
C32H34Cl2N6O7S2
M. Wt
749.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indapamide hemihydrate

CAS Number

180004-24-4

Product Name

Indapamide hemihydrate

IUPAC Name

bis(4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide);hydrate

Molecular Formula

C32H34Cl2N6O7S2

Molecular Weight

749.7 g/mol

InChI

InChI=1S/2C16H16ClN3O3S.H2O/c2*1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;/h2*2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);1H2

InChI Key

GPFKQEHXQLDCEK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Indapamide hemihydrate; Indapamide hydrate; D06401; Tenaxil; UNII-W0LY35K007;

The exact mass of the compound Indapamide hemihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indapamide hemihydrate (CAS 180004-24-4) is a highly stable, thiazide-like sulfonamide diuretic and antihypertensive active pharmaceutical ingredient (API). In industrial procurement, the hemihydrate form is overwhelmingly preferred over its anhydrous counterpart due to its predictable crystallographic profile, which features weakly bound water molecules occupying specific structural voids. This non-stoichiometric hydration behavior buffers the API against ambient humidity fluctuations, ensuring exceptional physical stability and batch-to-batch reproducibility during direct compression and sustained-release matrix formulation. Furthermore, it exhibits a dual mechanism of action, combining renal sodium-chloride symporter inhibition with direct vasodilatory properties, making it a premium choice for modern cardiovascular therapeutics [1].

Substituting indapamide hemihydrate with anhydrous indapamide, amorphous forms, or broader in-class alternatives like hydrochlorothiazide introduces severe formulation and stability risks. The amorphous form, while offering higher initial aqueous solubility, suffers from physical aging and enthalpy relaxation below its glass transition temperature (Tg ~97.9 °C), leading to unpredictable dissolution rates over time [1]. Anhydrous crystalline forms lack the stable water-in-voids crystallographic network, making them prone to uncontrolled moisture sorption during standard manufacturing, which can compromise the integrity of sustained-release matrices [2]. Furthermore, substituting with generic thiazides sacrifices indapamide's unique dual mechanism of action, fundamentally altering the therapeutic profile and processability of the final dosage form.

Solid-State Stability and Moisture Buffering

The hemihydrate form of indapamide demonstrates superior solid-state stability compared to amorphous variants. Thermal analysis (DSC/TGA) confirms that the hemihydrate contains approximately 2.5% weakly bound water within its crystal voids, which is lost endothermically at ~98.8 °C prior to melting at ~157 °C. In contrast, amorphous indapamide undergoes continuous physical aging and enthalpy relaxation at standard storage temperatures, requiring complex stabilization to prevent crystallization [1].

Evidence DimensionPhysical stability and enthalpy relaxation
Target Compound DataHemihydrate maintains a stable crystal framework with reversible moisture handling (up to 3 wt% water) without structural degradation.
Comparator Or BaselineAmorphous Indapamide: Undergoes physical aging and enthalpy relaxation below Tg (97.9 °C), altering dissolution.
Quantified DifferenceThe hemihydrate form eliminates the variable enthalpy relaxation observed in amorphous forms during long-term storage.
ConditionsIsothermal physical aging at 65-85 °C and varying relative humidity.

Ensures predictable shelf-life and eliminates the need for extreme desiccation or specialized stabilization excipients during API storage.

Direct Compression Suitability for Sustained-Release Matrices

Indapamide hemihydrate is highly optimized for direct compression manufacturing, avoiding the instability risks associated with wet granulation liquids. When formulated with hydrophilic matrix formers (like HPMC), indapamide hemihydrate with a controlled particle size (90% < 70 μm) achieves excellent dosage uniformity even at low doses (1.5 mg). Comparative dissolution testing of these direct-compression tablets shows minimal deviation in release profiles even after 1 month of storage at 40 °C and 74% relative humidity [1].

Evidence DimensionDosage uniformity and matrix stability
Target Compound DataHemihydrate in direct compression yields highly uniform low-dose (1.5 mg) tablets stable at 40 °C / 74% RH.
Comparator Or BaselineWet granulation processes: Introduce granulation liquids that can cause API instability and require costly drying steps.
Quantified DifferenceDirect compression with the hemihydrate achieves equivalent homogeneity to wet granulation while preventing moisture-induced degradation.
ConditionsDirect compression with 10-50% hydrophilic matrix formers (HPMC); stored at 40 °C / 74% RH.

Allows manufacturers to utilize cost-effective direct compression for sustained-release tablets while easily meeting strict pharmacopeial uniformity standards.

Sustained Dissolution Kinetics in Hydrophilic Matrices

Achieving a 16-hour sustained release profile is critical for once-daily indapamide dosing. Indapamide hemihydrate, when integrated into HPMC K4M and K100M polymer matrices, demonstrates a highly controlled cumulative drug release of 71.16% to 99.29% over 16 hours. The stable hydration state of the API ensures consistent polymer swelling and drug diffusion rates, which is difficult to achieve with anhydrous forms that compete with the polymer for initial moisture uptake [1].

Evidence Dimension16-hour cumulative drug release
Target Compound Data71.16% - 99.29% release over 16 hours in optimized HPMC matrices.
Comparator Or BaselineImmediate release or anhydrous formulations: Rapid burst release or inconsistent matrix hydration.
Quantified DifferenceThe hemihydrate enables predictable Korsmeyer-Peppas release kinetics over a full 16-hour window.
ConditionsUSP apparatus II, pH 1.2 for 2h followed by pH 7.2 phosphate buffer for 3-16h at 50 RPM.

Provides the exact dissolution control required to manufacture bioequivalent once-daily sustained-release (SR) antihypertensive generics.

Once-Daily Sustained-Release (SR) Tablet Manufacturing

Indapamide hemihydrate is the optimal choice for formulating 1.5 mg sustained-release antihypertensive tablets. Its predictable hydration state and compatibility with HPMC matrices allow for cost-effective direct compression, bypassing the need for wet granulation while strictly adhering to 16-hour dissolution pharmacopeial standards [1].

Fixed-Dose Combination (FDC) Antihypertensive Therapies

When acting as the diuretic component alongside ACE inhibitors or calcium channel blockers, the stable hemihydrate structure prevents internal moisture transfer that could otherwise degrade the partner API, ensuring the long-term stability of the combination dosage form [2].

Solid-State Analytical Reference Standards

Due to its well-defined endothermic water-loss peak (~98.8 °C) and distinct melting point (~157 °C), indapamide hemihydrate serves as a highly reliable, crystallographically stable baseline for calibrating differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) protocols for sulfonamide-based pharmaceuticals [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

748.1307452 Da

Monoisotopic Mass

748.1307452 Da

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W0LY35K007

Wikipedia

Indapamide hemihydrate

Dates

Last modified: 07-15-2023
1: Antovska P, Ugarkovic S, Petruševski G, Stefanova B, Manchevska B, Petkovska

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